molecular formula C23H27N3O B12572445 8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline CAS No. 189141-31-9

8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline

Cat. No.: B12572445
CAS No.: 189141-31-9
M. Wt: 361.5 g/mol
InChI Key: PKSMOCBMTRBBOC-UHFFFAOYSA-N
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Description

8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. This step yields 8-(3-bromopropoxy)quinoline, which is then reacted with 4-benzylpiperazine to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline stands out due to its unique quinoline core structure combined with the benzylpiperazine moiety. This combination imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

189141-31-9

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

8-[3-(4-benzylpiperazin-1-yl)propoxy]quinoline

InChI

InChI=1S/C23H27N3O/c1-2-7-20(8-3-1)19-26-16-14-25(15-17-26)13-6-18-27-22-11-4-9-21-10-5-12-24-23(21)22/h1-5,7-12H,6,13-19H2

InChI Key

PKSMOCBMTRBBOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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